molecular formula C4H5F3O3 B2364617 3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid CAS No. 382-43-4

3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid

Cat. No.: B2364617
CAS No.: 382-43-4
M. Wt: 158.076
InChI Key: PKKMMANRRSONBS-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H5F3O3. It is a derivative of propanoic acid, where three hydrogen atoms are replaced by fluorine atoms, and a hydroxymethyl group is attached to the second carbon atom. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electronegativity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with formaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Aqueous or organic solvents like methanol or ethanol

    Temperature: Room temperature to moderate heating (20-60°C)

    Oxidizing Agent: Hydrogen peroxide or potassium permanganate

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the fluorination of 2-(hydroxymethyl)propanoic acid using sulfur tetrafluoride (SF4) under controlled conditions. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, ethanol, dichloromethane

    Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions

Major Products Formed

    Oxidation: 3,3,3-Trifluoro-2-carboxypropanoic acid

    Reduction: 3,3,3-Trifluoro-2-(hydroxymethyl)propanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a metabolic inhibitor due to the presence of the trifluoromethyl group, which can interfere with enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity, affecting its interaction with biological molecules and enzymes. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s reactivity and binding affinity. The molecular targets and pathways involved include:

    Enzyme Inhibition: The trifluoromethyl group can mimic the transition state of enzyme-catalyzed reactions, leading to competitive inhibition.

    Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, affecting cellular processes and energy production.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
  • 2-(Trifluoromethyl)-2-hydroxypropionic acid
  • 3,3,3-Trifluoro-2-hydroxyisobutyric acid

Uniqueness

3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group. This combination imparts distinct chemical properties, such as high electronegativity, stability, and the ability to participate in diverse chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2(1-8)3(9)10/h2,8H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMMANRRSONBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-43-4
Record name 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid
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